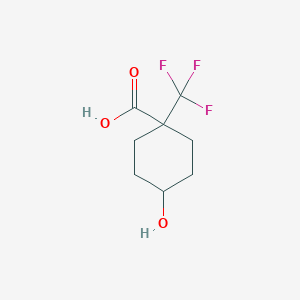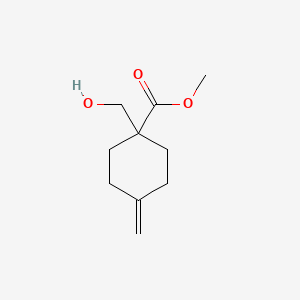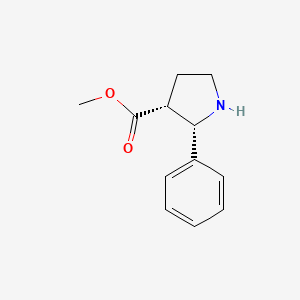
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine ring structure, which is substituted with dimethyl groups at positions 5 and 6, and a methanamine group at position 4. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Méthodes De Préparation
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride involves several steps. One common method includes the reaction of 5,6-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions to form the intermediate methanamine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles such as halides, thiols, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of pyrimidine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride: This compound has a similar structure but differs in the position of the dimethyl groups on the pyrimidine ring.
1-(4,5,6-Trimethoxyindan-1-yl)methanamine: This compound is a mescaline analogue with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
(5,6-dimethylpyrimidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(2)9-4-10-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H |
Clé InChI |
FEINYNDPNLMBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1CN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
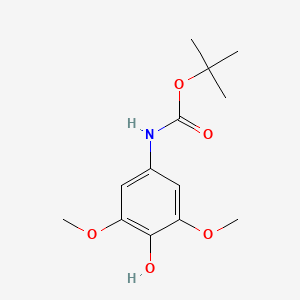

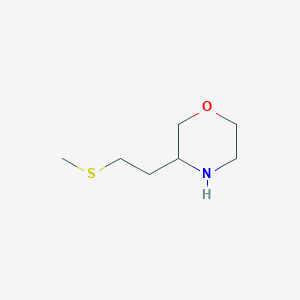
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)

